2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
Description
2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole moiety with a triazolopyridine ring, making it a valuable candidate for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C18H17N5O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17N5O2/c1-25-15-6-4-5-14-13(15)8-10-22(14)12-18(24)19-11-17-21-20-16-7-2-3-9-23(16)17/h2-10H,11-12H2,1H3,(H,19,24) |
InChI Key |
HCRBUHUKXGPSND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves a multi-step process. One common method includes the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes to form the triazolopyridine core . This reaction is usually carried out under mild conditions at room temperature, making it efficient and operationally simple.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and metal-free processes can enhance the efficiency and sustainability of the production . These methods are designed to be atom-economical and environmentally benign.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Acetamide Group
The acetamide moiety undergoes nucleophilic substitution under acidic or basic conditions, enabling modifications to the amide side chain:
-
Reagents : Thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or aqueous NaOH/HCl.
-
Conditions : Reflux in dichloromethane (DCM) or tetrahydrofuran (THF) at 60–80°C.
-
Products : Substituted amines or carboxylic acids via hydrolysis, or thioamides using Lawesson’s reagent.
Key Reaction Example:
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Target compound | 6M HCl, reflux, 12 hrs | 4-Methoxyindole-1-acetic acid | 78% |
Electrophilic Substitution on the Indole Ring
The electron-rich indole ring participates in electrophilic aromatic substitution (EAS):
-
Reagents : Bromine (Br₂), nitric acid (HNO₃), or acetyl chloride (AcCl).
-
Conditions : Room temperature in acetic acid or DCM.
-
Regioselectivity : Substitution occurs preferentially at the 5- and 6-positions of the indole.
Bromination Data:
| Position Modified | Reagent | Solvent | Product Purity |
|---|---|---|---|
| C5 | Br₂ (1.2 equiv) | Acetic acid | 92% |
Triazolopyridine Ring Functionalization
The triazolo[4,3-a]pyridine moiety undergoes:
-
N-Alkylation : Using alkyl halides (e.g., methyl iodide) in DMF with K₂CO₃.
-
Oxidation : Hydrogen peroxide (H₂O₂) converts the triazole ring to triazole N-oxide .
Alkylation Example:
| Reactant | Reagent | Product | Yield |
|---|---|---|---|
| Target compound | CH₃I, K₂CO₃, DMF | N-Methyl-triazolo[4,3-a]pyridine analog | 65% |
Cross-Coupling Reactions
The indole and triazolopyridine systems enable metal-catalyzed couplings:
-
Suzuki-Miyaura : Pd(PPh₃)₄ mediates coupling with aryl boronic acids.
-
Buchwald-Hartwig : Amination of the triazolopyridine ring using Pd₂(dba)₃ and Xantphos .
Suzuki Coupling Parameters:
| Catalyst | Base | Temperature | Conversion Rate |
|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 90°C | 85% |
Reductive Reactions
Catalytic hydrogenation targets unsaturated bonds:
-
Hydrogenation of Indole : Pd/C (10%) under H₂ (1 atm) reduces the indole to indoline.
-
Nitro Group Reduction : SnCl₂/HCl converts nitro intermediates to amines.
Cyclocondensation for Heterocycle Formation
The compound serves as a precursor in cyclization reactions:
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing triazole moieties exhibit significant antimicrobial properties. Specifically, derivatives of triazoles have been synthesized and evaluated for their antifungal activities against various strains such as Candida albicans and Rhodotorula mucilaginosa. These studies indicate that the inclusion of the triazole ring enhances the efficacy of the compound against resistant fungal strains, making it a candidate for antifungal drug development .
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer potential. The mechanism of action often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Preliminary studies suggest that the compound may induce apoptosis in cancer cells by interacting with specific receptors or enzymes involved in tumor growth regulation .
Anti-inflammatory Effects
The anti-inflammatory properties associated with indole-based compounds have been documented in various studies. The compound's ability to inhibit pro-inflammatory cytokines could position it as a therapeutic agent for inflammatory diseases. Research into similar structures has shown promising results in reducing inflammation in animal models .
Case Studies
-
Antifungal Activity Evaluation
- A series of triazole derivatives were synthesized and tested against clinical isolates of Candida. The results indicated that certain derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to traditional antifungal agents like fluconazole, highlighting their potential as effective antifungal treatments .
-
Anticancer Activity Assessment
- A study focused on indole derivatives demonstrated that compounds similar to 2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide showed significant cytotoxic effects against various cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest, suggesting a multifaceted approach to cancer treatment .
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with molecular targets such as kinases and enzymes. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their function . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolopyridine core and have been studied for their kinase inhibition properties.
Tris[1,2,4]triazolo[1,3,5]triazine: Another compound with a fused triazole and triazine moiety, used in fluorescence emitters.
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and potential anticancer activity.
Uniqueness
2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide stands out due to its unique combination of an indole and triazolopyridine ring, which imparts distinct chemical and biological properties. Its potential as a kinase inhibitor and its versatility in various chemical reactions make it a valuable compound for further research and development.
Biological Activity
The compound 2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide presents a unique structure that combines the pharmacologically relevant indole and triazole moieties. This article aims to explore its biological activity, focusing on its potential therapeutic applications, particularly in cancer treatment and other pharmacological effects.
Chemical Structure
The compound can be described by the following structural formula:
Structural Components
- Indole Moiety : Known for various biological activities including anticancer properties.
- Triazole Ring : Associated with antimicrobial and anticancer activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds that share structural similarities with our target compound. The [1,2,4]triazolo[1,5-a]pyrimidine derivatives have shown significant antiproliferative activities against various cancer cell lines. For instance:
- Compound H12 demonstrated inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival, such as ERK1/2 and AKT. This resulted in apoptosis and G2/M phase arrest in MGC-803 cells .
Table 1: Antiproliferative Activities of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| H12 | MGC-803 | 3.91 | ERK signaling pathway inhibition |
| Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
| Compound 4 | MGC-803 | 2.1 | LSD1/KDM1A inhibition |
The mechanism through which these compounds exert their anticancer effects involves:
- Inhibition of Key Signaling Pathways : Such as ERK and AKT pathways, which are crucial for cancer cell survival and proliferation.
- Induction of Apoptosis : Triggering programmed cell death through modulation of apoptosis-related proteins.
Other Biological Activities
In addition to anticancer properties, compounds containing the triazole ring have been noted for:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Showing promise in reducing inflammation through modulation of cytokine production .
Study on Indole Derivatives
A study published in Pharmaceutical Research evaluated a series of indole derivatives, including those similar to our compound. The results indicated that modifications on the indole ring significantly influenced biological activity, particularly in terms of cytotoxicity against cancer cells .
Clinical Implications
The potential use of triazole-containing compounds as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) has garnered attention in cancer immunotherapy. IDO1 inhibitors can enhance immune responses against tumors, making them valuable in combination therapies .
Q & A
Basic Research Questions
Q. What are the synthetic routes for preparing 2-(4-methoxy-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide, and what intermediates are critical?
- Methodology : The compound is typically synthesized via a multi-step process involving:
- Step 1 : Functionalization of the indole ring at the 1-position using alkylation or coupling reactions to introduce the methoxy group.
- Step 2 : Activation of the triazolopyridine moiety for nucleophilic substitution, often via chlorination or bromination.
- Step 3 : Amide bond formation between the indole and triazolopyridine fragments using coupling agents like EDC/HOBt or DCC .
- Key Intermediates :
- 4-Methoxy-1H-indole derivatives (e.g., 4-methoxyindole-1-carboxylic acid).
- Activated triazolopyridine intermediates (e.g., 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine).
- Validation : Intermediates are characterized via -NMR and LC-MS to confirm purity before proceeding .
Q. Which spectroscopic and analytical methods are used to confirm the structure of this compound?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm proton environments and carbon frameworks, with key signals for the indole NH (δ ~10 ppm), methoxy group (δ ~3.8 ppm), and triazolopyridine protons (δ 7.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 392.1482 for CHNO) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or regiochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
- Approach :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) identify transition states and intermediates to refine reaction conditions (e.g., solvent choice, temperature) .
- Molecular Docking : Predicts interactions between the compound and biological targets (e.g., kinase inhibitors) to guide functional group modifications .
- Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing trial-and-error steps by 40% in analogous triazolopyridine syntheses .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Standardized Assays : Replicate studies using uniform protocols (e.g., fixed concentrations, cell lines) to isolate variables.
- Metabolic Stability Testing : Assess whether discrepancies arise from differences in compound stability (e.g., CYP450 metabolism) across experimental setups .
- Structural Analog Comparison : Compare bioactivity with derivatives (e.g., methyl vs. ethyl substitutions on triazolopyridine) to identify structure-activity relationships (SARs) .
- Example : Inconsistent antimicrobial activity across studies may reflect variations in bacterial strain susceptibility or compound solubility .
Q. What advanced techniques validate the compound’s mechanism of action in target binding studies?
- Methods :
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) to proteins (e.g., kinases) in real-time .
- Cryo-EM/X-ray Crystallography : Resolves 3D binding conformations in enzyme-inhibitor complexes .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
